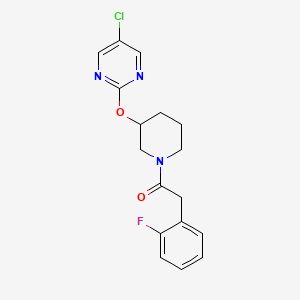

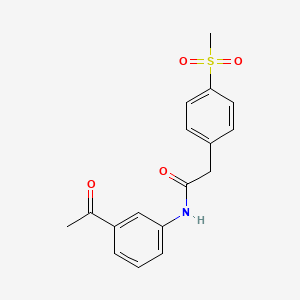

![molecular formula C15H17N5O B2633110 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide CAS No. 1645464-98-7](/img/structure/B2633110.png)

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

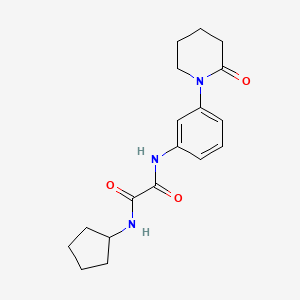

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” is a versatile chemical compound with a unique structure. It is a type of N-cyanoacetamide derivative, which are considered important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is unique and complex, contributing to its potential in various scientific research endeavors.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

One area of research involving this compound is in the synthesis of novel derivatives with potential antitumor activities. For example, the synthesis of pyrimidiopyrazole derivatives has been investigated, showing outstanding in vitro antitumor activity against HepG2 cell lines. The study included molecular docking and density functional theory (DFT) studies to evaluate the interaction energies and stability of the new compounds (Fahim et al., 2019).

Synthesis of Heterocycles

Research has also focused on the synthesis of new heterocyclic compounds incorporating the pyrazolopyridine moiety, leading to the development of compounds with antimicrobial properties. This work involves complex synthetic pathways to create novel structures with potential biological applications (Abu-Melha, 2013).

Development of Antimicrobial Agents

Another research direction is the synthesis and evaluation of new anthraquinone derivatives incorporating the pyrazole moiety for antimicrobial applications. This involves exploring the chemical space around the compound to generate new molecules with potential for treating infections (Gouda et al., 2010).

Enhancement of Polymer Applications

The compound has also been studied for its potential in enhancing the properties of molecular imprinted polymers. This research focuses on optimizing the compound for use in polymer applications, aiming to improve the physical and chemical properties of polymers for various applications, including antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).

Mecanismo De Acción

Direcciones Futuras

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” holds tremendous potential in various scientific research endeavors. The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Propiedades

IUPAC Name |

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-19(2)11-15(21)18-14(8-16)12-9-17-20(10-12)13-6-4-3-5-7-13/h3-7,9-10,14H,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVCPMSWAXJKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![5-(ETHYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2633030.png)

![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2633039.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)